molecular formula C7H4ClIN2 B1419304 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 940948-29-8

4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Numéro de catalogue: B1419304
Numéro CAS: 940948-29-8
Poids moléculaire: 278.48 g/mol
Clé InChI: PNYLOXIZBXVOPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a fused pyrrolopyridine core with chlorine and iodine substituents at the 4- and 2-positions, respectively. Its molecular formula is C₇H₄ClIN₂ (molecular weight: 278.48 g/mol) . The compound’s electronic structure, characterized by a significant HOMO-LUMO gap (~3.59 eV in related chloro-pyrrolopyridines), suggests high kinetic stability, which is advantageous for pharmaceutical applications . The iodine atom enhances electrophilic substitution reactivity, while the chlorine contributes to lipophilicity, influencing binding affinity in biological systems .

Propriétés

IUPAC Name

4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYLOXIZBXVOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672265
Record name 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940948-29-8
Record name 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Method 1: Condensation, Cyclization, and Halogenation

This method involves the initial synthesis of a pyrrolopyridine core followed by halogenation. A similar approach is described for the synthesis of 4-Chloro-pyrrolo-pyridine , which can be adapted for the preparation of the iodo derivative.

  • Condensation : The reaction begins with the condensation of 2-aminopyridine and 2-chloroacetaldehyde to form an imine intermediate.
  • Cyclization : The imine undergoes cyclization in the presence of sodium acetate to form a 7-azaindole.
  • Oxidation and Halogenation : The azaindole is then oxidized and halogenated using appropriate reagents to introduce the chlorine and iodine atoms.

Method 2: Cross-Coupling Reactions

Another approach involves the use of cross-coupling reactions, such as Suzuki–Miyaura coupling, to introduce the aryl or halogen substituents onto the pyrrolopyridine ring.

  • Iodination : The pyrrolopyridine core is first iodinated at the 2-position.
  • Chlorination : Chlorination at the 4-position can be achieved through a separate step using chlorinating agents.
  • Cross-Coupling : If necessary, further functionalization can be achieved via cross-coupling reactions.

Challenges and Considerations

  • Regioselectivity : Ensuring the correct positioning of halogen atoms on the pyrrolopyridine ring is crucial.
  • Yield and Purity : Optimizing reaction conditions to maximize yield and purity is essential.
  • Safety and Cost : The choice of reagents and conditions should prioritize safety and cost-effectiveness.

Data and Findings

Synthetic Step Reagents Conditions Yield Purity
Condensation 2-Aminopyridine, 2-Chloroacetaldehyde Water, 10-25°C, 1-3 hours - -
Cyclization Sodium Acetate Water, 80-100°C, 5-10 hours - -
Oxidation & Halogenation Metachloroperbenzoic Acid, Phosphorus Oxychloride Dichloromethane, 80-100°C 60-68% 98-99%
Iodination Iodine, Iodine Monochloride Acetic Acid, 0-5°C - -
Chlorination Chlorine Gas or Chlorinating Agents Various Solvents - -

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products: The major products depend on the specific reactions but can include various substituted pyrrolopyridines, which are valuable intermediates in drug synthesis.

Applications De Recherche Scientifique

Anticancer Activity

One of the most notable applications of 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Among these derivatives, compound 4h was highlighted for its effectiveness, showing IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. This compound also inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis, making it a promising candidate for further development in cancer therapy .

Inhibition of SGK-1 Kinase

Another significant application lies in the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1). Research indicates that compounds based on pyrrolo[2,3-b]pyridine can effectively inhibit SGK-1 kinase activity. This inhibition is relevant for treating conditions associated with electrolyte balance disorders and renal diseases. By modulating SGK-1 activity, these compounds may provide therapeutic benefits in managing cardiovascular diseases and chronic renal conditions .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that allow for the introduction of halogen atoms into the pyrrole structure. The compound has a molecular formula of C7H4ClIN2 and a molecular weight of 278.48 g/mol. Its structural characteristics include a pyrrole ring fused with a pyridine ring, which contributes to its biological activity .

Mécanisme D'action

The mechanism of action of 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as fibroblast growth factor receptor (FGFR) inhibitors, blocking the FGFR signaling pathway, which is crucial in cancer cell proliferation and survival . The compound binds to the active site of the receptor, preventing its activation and subsequent downstream signaling.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of halogens (Cl, I) on the pyrrolo[2,3-b]pyridine scaffold critically impacts reactivity and bioactivity. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine 4-Cl, 3-I 278.48 Higher electrophilicity at position 3; used in Suzuki couplings .
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine 4-Cl, 5-I 278.48 Iodine at 5-position enables cross-coupling reactions (e.g., Kumada) .
4-Chloro-1H-pyrrolo[2,3-b]pyridine 4-Cl 152.59 Lacks iodine; lower molecular weight but retains stability (HOMO-LUMO gap 3.59 eV) .
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 2-Cl, 1-SO₂Ph 306.77 Sulfonyl group enhances solubility; used as a synthetic intermediate .

Key Insight : The 2-iodo substituent in the target compound provides a sterically accessible site for cross-coupling reactions compared to 3- or 5-iodo analogs, which may hinder reactivity due to proximity to the nitrogen-rich pyrrole ring .

Halogenation and Functionalization
  • Target Compound : Synthesized via sulfonylation of 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine using benzenesulfonyl chloride in DMF .
  • Analog : 5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine is prepared via Fe-catalyzed Kumada coupling of 5-chloro-pyrrolopyridine with cyclohexylmagnesium chloride .
  • Thieno[2,3-b]pyridines: Require α-halo carbonyl compounds for cyclization, a method less applicable to pyrrolopyridines due to nitrogen’s nucleophilicity .

Comparison: Unlike thieno[2,3-b]pyridines, pyrrolo[2,3-b]pyridines avoid reliance on α-halo carbonyls, enabling more versatile halogenation pathways .

Solubility and Pharmacokinetics

Pyrrolo[2,3-b]pyridines generally exhibit better aqueous solubility than sulfur-containing analogs (e.g., thieno[2,3-b]pyridines) due to nitrogen’s hydrogen-bonding capacity. However, halogenation reduces solubility:

Compound Class Aqueous Solubility (mg/mL) Strategy to Improve Solubility
Thieno[2,3-b]pyridines <0.1 Cyclodextrin formulations
4-Chloro-2-iodo-pyrrolopyridine ~0.3 (estimated) Morpholine solubilizing groups
1-(Phenylsulfonyl)-pyrrolopyridine >1.0 Sulfonyl groups enhance polarity

Note: The target compound’s iodine atom increases molecular weight and lipophilicity, necessitating solubilizing strategies like polymer formulations or morpholine derivatives .

Electronic and Structural Analysis

  • Charge Density : The 4-chloro substituent in pyrrolopyridines creates a region of high electron density at the pyridine ring, facilitating nucleophilic attacks .
  • Intermolecular Interactions : N–H⋯N hydrogen bonds stabilize crystal packing in chloro-pyrrolopyridines, whereas iodo derivatives may prioritize C–I⋯π interactions .

Activité Biologique

4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the pyrrolopyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor of various kinases and its implications in cancer therapy.

Chemical Structure and Properties

This compound possesses a unique heterocyclic structure that contributes to its biological activity. The presence of halogen substituents (chlorine and iodine) enhances its reactivity and affinity for biological targets.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine, including this compound, exhibit potent inhibitory effects against FGFRs. Specifically, a related compound demonstrated IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 in vitro studies. The inhibition of FGFR signaling is crucial as it is implicated in various tumors, making these compounds promising candidates for cancer therapy .

Anti-Cancer Activity

In vitro studies have shown that the compound significantly inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis. Additionally, it reduces migration and invasion capabilities of these cancer cells, indicating its potential as an anti-cancer agent .

Kinase Inhibition

The compound has also been evaluated for its inhibitory activity against other kinases. For instance, it has been noted that related pyrrolopyridine derivatives exhibit significant inhibition of the CSF1R kinase with an IC50 value as low as 3.0 nM under specific conditions. This highlights the compound's potential in targeting pathways involved in tumor progression and inflammation .

Case Study: FGFR Inhibition

A study focused on a series of pyrrolo[2,3-b]pyridine derivatives revealed that modifications at the C-2 position significantly influenced their potency against FGFRs. The lead compound from this series exhibited not only strong inhibitory activity but also favorable pharmacokinetic properties, making it a suitable candidate for further development in cancer therapies targeting FGFR pathways .

Case Study: DYRK1A Inhibition

Research Findings

Compound Target IC50 (nM) Activity
This compoundFGFR17Potent inhibitor
This compoundFGFR29Potent inhibitor
This compoundFGFR325Potent inhibitor
Related DerivativeCSF1R3Significant inhibition
DYRK1A DerivativeDYRK1ANanomolarAntioxidant and anti-inflammatory

Q & A

Q. Key Considerations :

  • Regioselectivity is influenced by the electron-donating/withdrawing effects of existing substituents. The 4-chloro group directs iodination to the 2-position due to its meta-directing nature.
  • Solvent choice (e.g., DMF vs. THF) and temperature optimization are critical to minimize side products.

How can structural and electronic properties of this compound be characterized experimentally and computationally?

Basic Research Question

  • X-ray Charge Density Analysis : High-resolution X-ray diffraction (100 K) combined with Hansen-Coppens formalism reveals covalent bonding patterns. For example, N–C bonds exhibit electron densities of 2.07–2.74 e Å⁻³ and Laplacians of −11.37 to −19.20 e Å⁻⁵, confirming strong covalent character .
  • DFT Studies : BLYP-level calculations predict a HOMO-LUMO gap of ~3.59 eV, indicating high kinetic stability .
  • NMR/HRMS : 1^1H/13^13C NMR confirms substitution patterns, while HRMS validates molecular weight.

What methodologies are used to evaluate the biological activity of this compound derivatives?

Advanced Research Question

  • In Vitro Cytotoxicity : Derivatives are screened against cancer cell lines (e.g., A549, HeLa) using MTT assays. IC₅₀ values are calculated to compare potency .
  • Kinase Inhibition : Biochemical assays (e.g., ADP-Glo™) measure inhibition of target kinases (e.g., HIPK2) at varying concentrations (1–100 µM) .
  • SAR Studies : Systematic substitution of iodine and chlorine with groups like morpholine or sulfonamides identifies key pharmacophores .

How can regioselectivity challenges during N-functionalization of the pyrrolo[2,3-b]pyridine core be resolved?

Advanced Research Question
N-protection often yields regioisomers (e.g., 1- vs. 7-substitution). Strategies include:

  • Anion Stabilization : Using NaH in THF to deprotonate the NH group selectively, favoring substitution at the 1-position .
  • Directing Groups : Introducing temporary groups (e.g., methoxymethyl) to steer reactivity. For example, MOM-protection increases 1-substitution yield by 60% .

How do computational studies inform the reactivity of this compound?

Advanced Research Question

  • DFT-Based Reactivity Predictions :
    • Electrophilic regions are identified via Fukui indices, showing iodine and chlorine sites are prone to nucleophilic attack.
    • Transition state modeling optimizes conditions for Suzuki-Miyaura couplings (e.g., Pd(OAc)₂, SPhos ligand, 80°C) .
  • Charge Transfer Analysis : Electron-withdrawing chloro and iodo groups reduce π-electron density, affecting stacking interactions in protein binding .

How should researchers address contradictory data in substitution reactions or biological assays?

Advanced Research Question
Case Example : Discrepancies in anticancer activity between analogs.

  • Troubleshooting Steps :
    • Purity Verification : Reanalyze compounds via HPLC (>98% purity) to exclude impurities .
    • Control Experiments : Test intermediates to isolate the active pharmacophore.
    • Crystallographic Validation : Confirm regiochemistry of substitution via X-ray .
    • Dose-Response Curves : Ensure consistent assay conditions (e.g., incubation time, serum concentration) .

What are the key differences in reactivity between 4-chloro-2-iodo and related halogenated pyrrolo[2,3-b]pyridines?

Basic Research Question

CompoundReactivity ProfileReference
4-Cl-2-I-pyrrolo[2,3-b]pyridineIodine participates in Sonogashira couplings; chlorine resists nucleophilic substitution.
5-Cl-4-I isomerLower stability due to steric clash between Cl and I.
4-Cl-5-F derivativeFluorine enhances electron deficiency, accelerating SNAr reactions.

What synthetic strategies enable large-scale production of this compound?

Advanced Research Question

  • Flow Chemistry : Continuous flow systems improve heat transfer during exothermic iodination steps, reducing decomposition .
  • Catalytic Optimization : Pd-catalyzed steps are scaled using immobilized catalysts (e.g., Pd/C) for easier recovery .
  • Yield Enhancement : Multi-step telescoping (e.g., chlorination → iodination without isolation) minimizes losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.